molecular formula C16H17ClN2OS B449516 N-(3-CHLOROPHENYL)-N'-(4-METHOXYPHENETHYL)THIOUREA

N-(3-CHLOROPHENYL)-N'-(4-METHOXYPHENETHYL)THIOUREA

Katalognummer: B449516
Molekulargewicht: 320.8g/mol
InChI-Schlüssel: OUVSSTCOCDUEKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group bonded to a 3-chlorophenyl and a 2-(4-methoxyphenyl)ethyl group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The thiourea group can undergo oxidation to form sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent in organic synthesis.

    Biology: As a potential inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea would depend on its specific application. In biological systems, it may act by inhibiting enzyme activity through binding to the active site or by interacting with specific molecular targets. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-phenyl-N’-[2-(4-methoxyphenyl)ethyl]thiourea
  • N-(3-chlorophenyl)-N’-phenylthiourea

Comparison

N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both a 3-chlorophenyl and a 2-(4-methoxyphenyl)ethyl group. This combination imparts distinct chemical and physical properties compared to other thioureas, such as altered reactivity and potential biological activity.

Eigenschaften

Molekularformel

C16H17ClN2OS

Molekulargewicht

320.8g/mol

IUPAC-Name

1-(3-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C16H17ClN2OS/c1-20-15-7-5-12(6-8-15)9-10-18-16(21)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,21)

InChI-Schlüssel

OUVSSTCOCDUEKK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl

Kanonische SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.